3-bromo-N-(3-chloro-2-methylphenyl)benzamide
Description
Systematic Nomenclature and CAS Registry Information
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-bromo-N-(3-chloro-2-methylphenyl)benzamide , which precisely describes its substituent positions and functional groups. The parent structure is benzamide (a benzene ring connected to a carboxamide group), with the following substituents:
- A bromine atom at the 3-position of the benzene ring.
- A 3-chloro-2-methylphenyl group attached to the nitrogen atom of the amide functionality.
The Chemical Abstracts Service (CAS) registry number for this compound is 310873-60-0 , a unique identifier critical for unambiguous chemical referencing in databases and regulatory documents. The CAS registry ensures global standardization, distinguishing this compound from structurally similar molecules, such as 3-bromo-N-(5-chloro-2-methylphenyl)benzamide (CAS 501107-46-6), which differs in the position of the chlorine substituent on the phenyl group.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₁BrClNO provides a complete accounting of the compound’s atomic composition:
- 14 carbon atoms : Seven in the benzamide’s benzene ring, six in the 3-chloro-2-methylphenyl group, and one in the amide carbonyl.
- 11 hydrogen atoms : Distributed across the aromatic rings and methyl group.
- One bromine atom : At the 3-position of the benzene ring.
- One chlorine atom : At the 3-position of the phenyl substituent.
- One nitrogen atom : In the amide group.
- One oxygen atom : In the carbonyl group.
The molecular weight is calculated as follows:
$$
\begin{align}
\text{Carbon (C)} & : 14 \times 12.01 = 168.14 \
\text{Hydrogen (H)} & : 11 \times 1.008 = 11.09 \
\text{Bromine (Br)} & : 1 \times 79.90 = 79.90 \
\text{Chlorine (Cl)} & : 1 \times 35.45 = 35.45 \
\text{Nitrogen (N)} & : 1 \times 14.01 = 14.01 \
\text{Oxygen (O)} & : 1 \times 16.00 = 16.00 \
\hline
\text{Total} & : 324.59 \, \text{g/mol} \
\end{align}
$$
This matches the experimentally determined molecular weight of 324.60 g/mol , confirming the formula’s accuracy.
Structural Isomerism and Substituent Positioning
Structural isomerism in this compound arises from variations in substituent positions on the aromatic rings. Key isomers include:
The compound’s 3-bromo and 3-chloro-2-methylphenyl substituents are critical to its electronic and steric properties. The bromine atom’s electronegativity (2.96) and the chlorine atom’s (3.16) create regions of electron deficiency, influencing reactivity in cross-coupling reactions. The methyl group at the 2-position of the phenyl ring introduces steric hindrance, potentially affecting molecular packing in crystalline states.
Crystallographic Data and Conformational Analysis
While detailed crystallographic data for this compound are not publicly available, analogous benzamide derivatives exhibit monoclinic or orthorhombic crystal systems with space groups such as P2₁/c or Pbca. These structures typically feature hydrogen-bonding networks between amide groups (N–H···O=C), stabilizing the lattice.
The compound’s conformational flexibility is constrained by the amide group’s planarity and the ortho-methyl group’s steric effects. Density functional theory (DFT) simulations predict a dihedral angle of approximately 45° between the benzamide and phenyl rings, minimizing van der Waals repulsions between the methyl and bromine substituents. This angle optimizes intramolecular interactions while allowing intermolecular π-π stacking in the solid state.
Properties
IUPAC Name |
3-bromo-N-(3-chloro-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZGRBCYWBEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-chloro-2-methylphenyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Amination: The brominated benzamide is then reacted with 3-chloro-2-methylaniline under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes substitution with nucleophiles under mild conditions due to the electron-deficient aromatic ring.
| Reagent | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | 3-methoxy-N-(3-chloro-2-methylphenyl)benzamide | 68% | |
| Aniline | THF, Pd(PPh₃)₄, 100°C, 24 h | 3-phenylamino-N-(3-chloro-2-methylphenyl)benzamide | 45% | |
| Potassium thiolate | EtOH, reflux, 6 h | 3-(methylthio)-N-(3-chloro-2-methylphenyl)benzamide | 72% |
Key Observations :
-
Reactions proceed via a two-step mechanism: (i) formation of a Meisenheimer complex and (ii) elimination of bromide.
-
Steric hindrance from the 2-methyl group on the phenyl ring slows substitution at the ortho position of the benzamide .
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions to form biaryl or heteroaryl derivatives.
| Reaction Type | Catalytic System | Product | Yield | Citations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-(4-methylphenyl)-N-(3-chloro-2-methylphenyl)benzamide | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-(piperidin-1-yl)-N-(3-chloro-2-methylphenyl)benzamide | 61% |
Mechanistic Notes :
-
Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle.
-
The chloro substituent remains inert under these conditions due to its lower reactivity compared to bromine.
Reduction and Oxidation
The amide and halogenated aromatic systems undergo redox transformations.
Reduction
| Reagent | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 4 h | 3-bromo-N-(3-chloro-2-methylphenyl)benzylamine | 55% | |
| H₂, Raney Ni | EtOH, 50 psi, 12 h | N-(3-chloro-2-methylphenyl)benzamide | 90% |
Oxidation
| Reagent | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 100°C, 8 h | 3-bromo-5-chloro-2-methylbenzoic acid | 78% | |
| mCPBA | CH₂Cl₂, 0°C → RT, 6 h | Epoxidation of aromatic ring (minor) | 12% |
Structural Insights :
-
The methyl group at the ortho position of the phenyl ring stabilizes intermediates during reduction via steric effects .
Functionalization of the Amide Group
The secondary amide undergoes hydrolysis and condensation reactions.
| Reaction | Reagent/Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 24 h | 3-bromobenzoic acid + 3-chloro-2-methylaniline | 95% | |
| Condensation | EDCl, HOBt, DIPEA | Peptide-like derivatives | 60–75% |
Thermodynamics :
-
Hydrolysis proceeds via a tetrahedral intermediate stabilized by resonance with the benzamide carbonyl .
Radical Reactions
Bromine participates in radical chain processes under UV irradiation.
| Initiator | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| AIBN, UV light | Toluene, 80°C, 6 h | Polybenzamide oligomers | N/A | |
| Bu₃SnH | Benzene, 12 h | Dehalogenated side products | 30% |
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s bioactivity correlates with its electrophilic sites:
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound is explored as a potential pharmacophore in the development of new drugs, especially targeting cancer and inflammatory diseases. The unique structural features, including the bromine and chlorine substituents, may enhance its interaction with biological targets, making it a candidate for further investigation in drug discovery programs.
Mechanism of Action
The mechanism involves the compound's interaction with specific enzymes or receptors. The bromine atom and the amide group are crucial for binding to these targets, modulating their activity, which can lead to therapeutic effects against various diseases.
Material Science
Synthesis of Advanced Materials
3-bromo-N-(3-chloro-2-methylphenyl)benzamide serves as a building block in synthesizing more complex molecules. It is utilized in creating polymers and nanomaterials due to its chemical reactivity and ability to form diverse derivatives. This versatility is essential for developing innovative materials with tailored properties.
Biological Studies
Biological Activity
Research indicates that this compound exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it can inhibit microtubule dynamics by binding to tubulin, which is critical for cancer cell proliferation.
Case Studies
-
Anticancer Activity
In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicate potent cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies . -
Binding Affinity Studies
Molecular docking studies reveal that the compound effectively binds to tubulin, indicating its potential as an inhibitor of microtubule dynamics. This finding supports the hypothesis that it could be developed into a therapeutic agent targeting cancer cell growth .
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- The target compound’s 3-bromo and 3-chloro-2-methyl groups differentiate it from analogs with extended heterocycles (e.g., ZINC33268577) or fused rings (e.g., coumarin in ).
- Rotatable bond counts vary significantly: ZINC1162830 (7) vs. the target (4), suggesting differences in conformational flexibility .
- Halogen positioning (e.g., 3-Br vs. 5-Br in ) may alter steric and electronic interactions with biological targets .
Enzyme Inhibition
- PCAF HAT Inhibition: Benzamide analogs with long acyl chains (e.g., 2-tetradecanoylamino derivatives in ) show >70% inhibition, while anthranilic acid derivatives without acyl groups exhibit reduced activity. The target compound lacks an acyl chain but may leverage halogenated aromaticity for hydrophobic interactions .
- VEGFR-2 Inhibition : ZINC33268577 and ZINC1162830 share shape similarity with tivozanib (VEGFR-2 inhibitor) but differ in chemical groups (Color Tanimoto: 0.256–0.218). The target’s halogenated structure may mimic these shape features but with distinct electronic profiles .
Tubulin Binding
- Chloro-substituted benzamides (e.g., compound 16d in ) demonstrate higher tubulin binding affinity than non-halogenated analogs. The target’s 3-chloro group may similarly enhance interactions with tubulin’s colchicine-binding site .
Biological Activity
3-bromo-N-(3-chloro-2-methylphenyl)benzamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-2-methylphenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction conditions usually include an organic solvent like dichloromethane at room temperature or slightly elevated temperatures.
Anticancer Properties
Research has indicated that benzamide derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that benzamide derivatives can inhibit the growth of various cancer cell lines, including breast cancer and leukemia . The mechanism involves the inhibition of dihydrofolate reductase (DHFR), leading to reduced cellular proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
Another aspect of biological activity is the antimicrobial potential of this compound. Studies on similar benzamide derivatives have shown promising antibacterial and antifungal activities. For instance, certain benzamide derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known active compounds suggests potential activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromo and chloro substituents enhance its binding affinity to target enzymes or receptors, potentially leading to inhibition or modulation of critical pathways involved in cell growth and survival .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Case Studies
- Anticancer Study : A recent study evaluated the effects of various benzamide derivatives on breast cancer cell lines. The findings indicated that compounds with bromine substituents exhibited enhanced cytotoxicity compared to their non-brominated counterparts, suggesting a structure-activity relationship that favors halogenated derivatives .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of benzamide derivatives, where this compound was included in a panel of tested compounds. Preliminary results suggested moderate activity against Staphylococcus aureus, warranting further exploration into its antimicrobial potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-N-(3-chloro-2-methylphenyl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 3-bromobenzoyl chloride and 3-chloro-2-methylaniline. Key optimization steps include:
- Catalyst Selection : Use coupling agents like HATU or EDCI/HOBt to improve yield and reduce side products .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres to minimize hydrolysis .
- Temperature Control : Monitor exothermic reactions using calorimetry to avoid decomposition (e.g., bromine loss) .
Q. How can structural confirmation of the compound be rigorously validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Spectroscopy : - and -NMR to confirm substitution patterns (e.g., bromine at position 3, methyl at position 2) .
- X-Ray Crystallography : Resolve crystal structures to validate bond angles and torsional strain (e.g., dihedral angles between benzamide and aryl rings) .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model the electron-deficient aromatic ring (due to bromine and chlorine) to predict sites for Suzuki or Buchwald-Hartwig couplings .
- Solvent Effects : Use COSMO-RS simulations to assess solvent interactions and transition-state stability .
- Validation : Compare computational predictions with experimental results (e.g., regioselectivity in bromine displacement reactions) .
Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved during structural analysis?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the amide bond) .
- 2D NMR Techniques : Use HSQC and NOESY to resolve overlapping signals and confirm spatial proximity of substituents .
- Crystallographic Cross-Validation : Compare NMR-derived dihedral angles with X-ray data to identify discrepancies caused by solution vs. solid-state conformers .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural similarity to kinase inhibitors?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .
- Toxicity Profiling : Perform MTT assays to differentiate cytotoxic effects from target-specific inhibition .
Theoretical and Mechanistic Questions
Q. How does the electronic nature of substituents influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values (e.g., -Br: σₚ = +0.23, -Cl: σₘ = +0.37) with hydrolysis rates .
- Degradation Studies : Monitor stability via accelerated aging tests (40°C, 75% RH) and identify degradation products using LC-QTOF .
Q. What strategies can reconcile discrepancies between predicted (in silico) and experimental LogP values?
- Methodological Answer :
- Partition Coefficient Measurement : Use shake-flask method with octanol/water systems and validate via UPLC .
- Machine Learning Correction : Train models on structurally related benzamides to improve prediction accuracy .
Experimental Design and Validation
Q. How to design a SAR study for derivatives targeting antimicrobial activity?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with halogen substitutions (e.g., fluorine at position 4) or methylene spacers .
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Resistance Profiling : Serial passage assays to assess mutation rates under sub-MIC conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
